molecular formula C10H14O B14722372 Deca-2,5-diyn-1-OL CAS No. 13488-11-4

Deca-2,5-diyn-1-OL

Cat. No.: B14722372
CAS No.: 13488-11-4
M. Wt: 150.22 g/mol
InChI Key: DAZHZGDROULXBJ-UHFFFAOYSA-N
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Description

Deca-2,5-diyn-1-OL is a synthetic aliphatic alcohol featuring a conjugated diyne system, making it a compound of significant interest in advanced organic synthesis and materials science research. This molecule serves as a key precursor for the development of conjugated polymers and complex organic architectures. Its terminal hydroxyl group allows for further functionalization, enabling its incorporation into larger molecular frameworks or solid supports. Researchers value this compound for its potential application in the synthesis of polyacetylene-related structures, which are foundational in the study of conductive organic materials . The rigid, linear geometry imparted by the diyne moiety also makes it a candidate for constructing molecular scaffolds and nanostructures. This product is intended for use in controlled laboratory settings by qualified personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

13488-11-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

deca-2,5-diyn-1-ol

InChI

InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-4,7,10H2,1H3

InChI Key

DAZHZGDROULXBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCC#CCO

Origin of Product

United States

Preparation Methods

Reaction Pathway and Mechanism

The Mannich reaction is a cornerstone for constructing the carbon backbone of Deca-2,5-diyn-1-ol. The process involves three sequential steps:

  • Mannich Reaction : Deca-1,4-diyne is treated with formaldehyde and a secondary amine (e.g., diethylamine) to form N,N-disubstituted undeca-2,5-diynyl-amine.
  • Catalytic Hydrogenation : The diynyl-amine undergoes partial hydrogenation using Lindlar catalyst (Pd/CaCO₃ poisoned with quinoline) to yield cis-olefinic intermediates.
  • Hoffmann Elimination : Quaternization with methyl iodide or dimethyl sulfate, followed by alkaline elimination, produces this compound.

Key Conditions :

  • Solvent : Tetrahydrofuran (THF) or petroleum ether.
  • Catalyst : Lindlar catalyst for stereoselective hydrogenation.
  • Yield : 40–60% after chromatographic purification.

Reaction Scheme :
$$
\text{Deca-1,4-diyne} \xrightarrow[\text{HCHO, R₂NH}]{\text{Mannich}} \text{N,N-Diethyl-undeca-2,5-diynyl-amine} \xrightarrow[\text{H₂, Lindlar}]{\text{Hydrogenation}} \text{Undeca-2Z,5Z-dienyl-amine} \xrightarrow[\text{MeI, NaOH}]{\text{Elimination}} \text{this compound}
$$

Copper-Mediated Alkyne Coupling

Sonogashira-Type Cross-Coupling

This method leverages copper(I) iodide and cesium carbonate to couple terminal alkynes with propargyl electrophiles.

Procedure :

  • Substrate Preparation : 6-Hydroxyhexa-2,5-diyn-1-ol is synthesized via coupling of methyl 4-pentynoate with 4-chlorobutyn-1-ol.
  • Coupling Reaction :
    • Reagents : CuI (1.2 equiv), Cs₂CO₃ (1.5 equiv), DMF.
    • Conditions : 24 h at 25°C under nitrogen.
  • Purification : Flash chromatography (ethyl acetate/cyclohexane) yields 86% pure product.

Advantages :

  • High regioselectivity for 1,5-diyne formation.
  • Scalable to multi-gram quantities.

Appel Reaction for Bromide Intermediate

Bromination of Propargyl Alcohols

The Appel reaction converts propargyl alcohols to bromoalkynes, enabling subsequent coupling.

Steps :

  • Bromination : Triphenylphosphine (PPh₃) and tetrabromomethane (CBr₄) in dichloromethane at 0°C.
  • Coupling : Bromoalkyne reacts with terminal alkynes using Pd/Cu catalysts.

Example :
$$
\text{Propargyl alcohol} \xrightarrow[\text{PPh₃, CBr₄}]{\text{Appel}} \text{1-Bromopent-2-yne} \xrightarrow[\text{CuI, Et₃N}]{\text{Coupling}} \text{this compound}
$$

Yield : 70–85% after silica gel chromatography.

Grignard Reagent-Based Elongation

Stepwise Alkyne Extension

Grignard reagents facilitate carbon-chain elongation:

  • Propargyl Bromide Addition : Ethylmagnesium bromide reacts with deca-1,4-diyne in THF.
  • Formaldehyde Quenching : Paraformaldehyde introduces the hydroxyl group.

Conditions :

  • Temperature : 60°C for 45 min.
  • Workup : Extraction with petroleum ether and NaCl-saturated aqueous solution.

Yield : 40% after column chromatography.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst/Reagent Yield Complexity
Mannich Reaction Deca-1,4-diyne Lindlar catalyst, MeI 40–60% High
Sonogashira Coupling Methyl 4-pentynoate CuI, Cs₂CO₃ 70–86% Moderate
Appel Bromination Propargyl alcohol PPh₃, CBr₄ 70–85% Low
Grignard Elongation Ethylmagnesium bromide Paraformaldehyde 40% High

Key Observations :

  • Sonogashira Coupling offers the highest yields and scalability.
  • Mannich Reaction requires stringent control over hydrogenation to avoid over-reduction.
  • Appel Reaction is efficient but generates stoichiometric PPh₃O byproducts.

Challenges and Optimization Strategies

Stereochemical Control

  • Lindlar Catalyst : Ensures cis-hydrogenation but is sensitive to poisoning.
  • Thermal Elimination : Hoffmann elimination requires precise base stoichiometry to prevent decomposition.

Purification Techniques

  • Chromatography : Silica gel with ethyl acetate/cyclohexane (1:10) effectively isolates this compound.
  • Distillation : Limited utility due to the compound’s thermal instability.

Applications and Derivatives

This compound is a precursor to:

  • Natural Products : Laballenic acid (via further coupling).
  • Pharmaceuticals : Polyacetylene antibiotics.
  • Polymer Chemistry : Cross-linking agents for conductive polymers.

Chemical Reactions Analysis

Types of Reactions

Deca-2,5-diyn-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Deca-2,5-diyn-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of Deca-2,5-diyn-1-OL involves its interaction with various molecular targets. The presence of triple bonds and a hydroxyl group allows it to participate in multiple chemical reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

The following analysis draws parallels between Deca-2,5-diyn-1-OL and three compounds from the evidence: a glycosylated trienoate derivative, a shorter-chain dienol, and a bicyclic dione.

Structural and Functional Group Comparisons
Compound Structure Highlights Functional Groups Key Applications/Properties References
This compound Linear C10 chain with 2,5-diyn and -OH Terminal alcohol, conjugated diyne Polymer precursors, click chemistry N/A
(2E,4E,7Z)-Deca-2,4,7-trienoate glycoside C10 trienoate ester linked to disaccharide Double bonds, ester, glycosides Natural product isolation (noni fruit), potential bioactivity
3,7-Dimethyl-2,6-octadien-1-ol Branched C8 chain with conjugated dienol Allylic alcohol Fragrance/cosmetic ingredient; irritant (requires safety protocols)
Bicyclo[5.2.1]deca-2,6-dione Rigid bicyclic framework with ketones Ketones, strained ring system Synthesis via chromic anhydride oxidation; adamantane precursor

Key Observations :

  • Chain Length and Rigidity : this compound’s linear C10 chain contrasts with the bicyclic rigidity of deca-2,6-dione and the branched C8 structure of 3,7-dimethyl-2,6-octadien-1-ol .
  • Reactivity: The conjugated diyne in this compound is more reactive toward cycloaddition than the isolated double bonds in the trienoate glycoside or the dienol .
  • Safety Profile : While this compound’s hazards are undocumented, 3,7-dimethyl-2,6-octadien-1-ol’s irritancy (requiring eye/skin avoidance ) suggests terminal alcohols with unsaturated chains may demand similar precautions.

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